Phenylthiohydantoin-norleucine

Description

BenchChem offers high-quality Phenylthiohydantoin-norleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylthiohydantoin-norleucine including the price, delivery time, and more detailed information at info@benchchem.com.

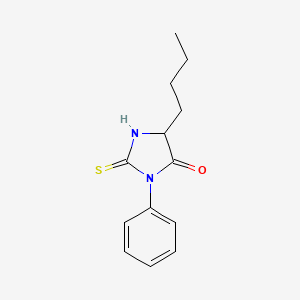

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-2-3-9-11-12(16)15(13(17)14-11)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQCWUDEVCYMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Role of Phenylthiohydantoin-Norleucine in Quantitative Protein Sequencing

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a protein's N-terminal amino acid sequence is fundamental to understanding its function, verifying its identity, and ensuring the quality of biopharmaceutical products.[][2][3] The Edman degradation, a sequential process that removes and identifies amino acids one by one from the N-terminus, remains a cornerstone of protein analysis.[4][5][6] However, the quantitative accuracy of this cyclical chemistry is challenged by inherent inefficiencies and sample loss at each step. This guide provides a detailed examination of Phenylthiohydantoin-norleucine (PTH-norleucine) and its critical role as an internal standard to correct for these variables. We will explore the chemical principles, detail the experimental workflow, and illustrate how the integration of norleucine ensures the generation of reliable, quantitative data in protein sequencing.

The Imperative of N-Terminal Sequencing: An Introduction to Edman Degradation

The primary structure of a protein—the linear sequence of its amino acids—dictates its three-dimensional fold and, consequently, its biological function. N-terminal sequencing provides definitive confirmation of a protein's identity, reveals crucial information about post-translational modifications, and verifies the correct processing of signal peptides.[][3]

The method of choice for this task is often the Edman degradation, developed by Pehr Edman in 1950.[2][4][5] Its enduring power lies in an elegant, three-step chemical cycle that sequentially liberates the N-terminal amino acid without hydrolyzing the rest of the peptide chain.[5][7]

The core process involves:

-

Coupling: The N-terminal α-amino group of the polypeptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl-peptide (PTC-peptide).[4][8][9]

-

Cleavage: Under anhydrous acidic conditions (typically using trifluoroacetic acid), the peptide bond of the derivatized N-terminal residue is selectively cleaved, releasing an anilinothiazolinone (ATZ) amino acid.[8][9]

-

Conversion: The unstable ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH) amino acid derivative, which is then identified, typically by high-performance liquid chromatography (HPLC).[7][10][11]

The shortened peptide is then re-subjected to the entire cycle, allowing for the stepwise determination of the sequence.[5][6]

The Challenge of Quantification in Sequential Chemistry

While elegant in principle, the reality of Edman chemistry is that each cycle is not 100% efficient. In practice, the yield of the recovered PTH-amino acid can be diminished by several factors:

-

Incomplete Reactions: The coupling or cleavage reactions may not proceed to completion.

-

Sample Washout: Physical loss of the peptide sample during extraction and washing steps.

-

Side Reactions: Unwanted chemical modifications can render some N-termini unreactive.

-

Signal Decay: With each cycle, the cumulative loss of sample leads to a progressively weaker signal, limiting the reliable sequencing length to typically 30-60 residues.[12]

These factors make it impossible to determine the absolute amount of a released PTH-amino acid based on its HPLC peak area alone. A decreasing peak area from one cycle to the next could be due to lower recovery in that specific cycle, not necessarily a change in the protein itself. This is where the necessity of an internal standard becomes paramount.

PTH-Norleucine: The Self-Validating Internal Standard

To achieve accurate quantification and correct for cycle-to-cycle variability, a known amount of an internal standard is added to the protein sample before sequencing begins. The ideal internal standard must have specific properties, and norleucine (Nle) fits these criteria perfectly.

Why Norleucine?

Norleucine is an isomer of leucine and isoleucine but is not one of the 20 common, genetically encoded amino acids.[13] Its use is predicated on several key advantages:

-

Non-Natural Occurrence: Since it is not naturally found in most proteins, its presence in the sequencing data will not be confused with an actual amino acid from the sample protein.

-

Chemical Similarity: It behaves chemically like other aliphatic amino acids, ensuring it undergoes the Edman degradation reactions (coupling, cleavage, and conversion) with similar efficiency.

-

Distinct Chromatographic Profile: PTH-norleucine can be easily resolved from the other 20 PTH-amino acid derivatives during HPLC analysis, allowing for unambiguous identification and quantification.[14]

The Role of PTH-Norleucine in a Self-Validating System

By adding a precise, known quantity of free norleucine amino acid to the protein sample, a self-validating system is established. Here’s how it works:

-

Initial Co-application: The norleucine standard is mixed with the purified protein sample and applied to the sequencer's reaction cartridge.

-

First Cycle Participation: In the very first Edman cycle, the PITC reagent reacts with both the N-terminal amino acid of the target protein and the free norleucine.

-

Consistent Liberation: In every subsequent cycle, while the N-terminal amino acid of the peptide is cleaved, the system also processes a fraction of the initial norleucine standard. This process generates a consistent amount of PTH-norleucine in each cycle, which is directly proportional to the efficiency of that specific cycle's chemistry and extraction.

-

Yield Calculation: The amount of PTH-norleucine detected by HPLC in a given cycle serves as a direct measure of the recovery or yield for that cycle. By comparing the peak area of the target PTH-amino acid to the peak area of the PTH-norleucine, the initial quantity of the released amino acid can be accurately calculated, correcting for any losses.

This process transforms the Edman degradation from a purely qualitative method into a robust quantitative one.

Experimental Protocol & Workflow

The integration of PTH-norleucine into an automated Edman sequencing workflow is a seamless process.

Step 1: Preparation of Standards

-

PTH-Amino Acid Standard Mix: A standard mixture containing a known concentration (e.g., 10 pmol each) of the 20 common PTH-amino acids, plus PTH-norleucine, is prepared. This is used to calibrate the HPLC system and determine the retention time for each derivative.

-

Norleucine Internal Standard Solution: A high-purity solution of free L-norleucine is prepared in a suitable solvent (e.g., dilute trifluoroacetic acid) at a precise concentration.

Step 2: Sample Preparation and Loading

-

A purified protein or peptide sample (typically 10-100 picomoles) is prepared.[15] The sample must be free of interfering salts and detergents.[16]

-

A precise molar amount of the norleucine internal standard solution is added to the protein sample. The amount is chosen to yield a PTH-norleucine peak that is on-scale with the expected PTH-amino acid peaks.

-

The mixture is carefully applied to the sample support (e.g., a PVDF membrane or glass fiber disk) and loaded into the automated protein sequencer.[7][13]

Step 3: Automated Edman Degradation

The automated sequencer performs the Edman degradation cycles as programmed. In each cycle, the instrument automatically performs the coupling, cleavage, and conversion steps. The resulting PTH-amino acid mixture (containing the derivative from the protein's N-terminus and PTH-norleucine) is collected in a fraction collector.

Step 4: HPLC Analysis

-

The collected fraction from each cycle is automatically injected into an on-line HPLC system.[17]

-

The PTH-amino acids are separated, typically on a C18 reversed-phase column, using a carefully optimized solvent gradient.[18]

-

Detection is performed using a UV detector, as the PTH moiety has a strong absorbance at specific wavelengths (e.g., 269 nm).[19]

Step 5: Data Interpretation

For each cycle, the resulting chromatogram is analyzed:

-

The peak corresponding to the released PTH-amino acid is identified by comparing its retention time to the calibrated standard mixture.

-

The peak corresponding to PTH-norleucine is identified.

-

The molar amount of the released amino acid is calculated using the following relationship:

Molar Amount (AA_n) = [Peak Area (PTH-AA_n) / Peak Area (PTH-Nle)] * Initial Moles (Nle)

Where n is the cycle number.

This calculation provides the corrected yield for each amino acid in the sequence, allowing for confident identification and quantification.

Visualizations and Data

Edman Degradation Workflow with Internal Standard

The following diagram illustrates the complete workflow, highlighting the central role of the norleucine internal standard.

Caption: Workflow diagram illustrating the integration of a norleucine internal standard.

Quantitative Data Summary

The table below summarizes typical quantitative parameters in an Edman sequencing experiment utilizing a norleucine internal standard.

| Parameter | Typical Value/Range | Rationale & Significance |

| Protein Sample Loaded | 10 - 100 pmol | Sufficient material for detection over multiple cycles. |

| Norleucine Standard Added | 5 - 20 pmol | Amount is optimized to provide a robust HPLC signal without overwhelming the analyte peaks. |

| Repetitive Yield (per cycle) | 90 - 98% | The efficiency of each chemical step; values below 90% can lead to rapid signal decay. The PTH-Nle peak area allows for precise calculation of this yield.[13] |

| Sequencing Length | 30 - 60 residues | Limited by the cumulative decrease in yield.[12][15] |

| HPLC Detection Limit | 0.1 - 1 pmol | The sensitivity of the UV detector for identifying PTH-amino acids. |

Conclusion

While mass spectrometry has become a dominant force in proteomics, Edman degradation retains its unique and indispensable role in providing direct, unambiguous N-terminal sequence information.[2][3] Its quantitative power, however, is entirely dependent on correcting for the inherent inefficiencies of its sequential chemistry. Phenylthiohydantoin-norleucine, derived from the non-natural amino acid norleucine, serves as the ideal internal standard. By providing a constant reference point in each cycle, it transforms the method into a self-validating system, ensuring that the resulting sequence data is not only accurate in its order but also reliable in its quantification. For researchers in basic science and professionals in biopharmaceutical development, the proper use of PTH-norleucine is fundamental to achieving the highest standards of protein characterization.

References

-

MetwareBio. "Edman Degradation: A Classic Protein Sequencing Technique." MetwareBio. Accessed February 25, 2026. [Link]

-

Chem-Impex. "Phenylthiohydantoin-norleucine." Chem-Impex International. Accessed February 25, 2026. [Link]

-

Creative Biolabs. "Unlocking Protein Secrets: The Power of Edman Protein Sequencing." Creative Biolabs. Accessed February 25, 2026. [Link]

-

MtoZ Biolabs. "Edman Sequencing: Principles, Methods, and Key Technologies." MtoZ Biolabs. Accessed February 25, 2026. [Link]

-

MtoZ Biolabs. "C-Terminal vs. N-Terminal Sequencing: A Comprehensive Analysis of Technical Challenges and Applications." MtoZ Biolabs. Accessed February 25, 2026. [Link]

-

MtoZ Biolabs. "Advantages and Disadvantages of N/C Terminal Sequencing." MtoZ Biolabs. Accessed February 25, 2026. [Link]

-

Rapid Novor. "Key Pain Points in Amino Acid Sequencing & How to Avoid Them." Rapid Novor. August 13, 2021. [Link]

-

Creative Biolabs. "Amino Acid Sequencing Challenges: A Deep Dive." Creative Biolabs. Accessed February 25, 2026. [Link]

-

Wikipedia. "Protein sequencing." Wikipedia, The Free Encyclopedia. Last modified January 21, 2026. [Link]

-

PubMed. "Quantitative performance of internal standard platforms for absolute protein quantification using multiple reaction monitoring-mass spectrometry." National Center for Biotechnology Information. April 21, 2015. [Link]

-

PubMed. "An improved procedure for automated Edman degradation used for determination of the N-terminal amino acid sequence of human transcobalamin I and human intrinsic factor." National Center for Biotechnology Information. Accessed February 25, 2026. [Link]

-

Scilit. "HPLC-Analysis of PTH-Amino Acids." Scilit. Accessed February 25, 2026. [Link]

-

PharmiWeb.com. "Internal Standards for Protein Quantification by LC-MS/MS." PharmiWeb.com. January 17, 2025. [Link]

-

Quora. "How does protein sequencing via Edman degradation work?" Quora. April 16, 2013. [Link]

-

NIST. "Quantitative performance of internal standard platforms for absolute protein quantification using MRM-MS." National Institute of Standards and Technology. March 26, 2015. [Link]

-

GL Sciences. "Analysis of PTH-Amino acids." GL Sciences Inc. Accessed February 25, 2026. [Link]

-

ResearchGate. "Identification of PTH-amino acids by HPLC." ResearchGate. Accessed February 25, 2026. [Link]

-

Wikipedia. "Edman degradation." Wikipedia, The Free Encyclopedia. Last modified December 26, 2025. [Link]

-

CORE. "THE SEPARATION AND QUANTITATIVE IDENTIFICATION OF PTH-AMINO ACIDS BY HIGH PRESSURE LIQUID CHROMATOGRAPHY." CORE. Accessed February 25, 2026. [Link]

-

Bioanalysis Zone. "Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays." Bioanalysis Zone. March 31, 2016. [Link]

-

Springer Nature Experiments. "Identification of PTH-Amino Acids by HPLC." Springer Nature. Accessed February 25, 2026. [Link]

-

MtoZ Biolabs. "Principle of Protein Sequencing Methods." MtoZ Biolabs. Accessed February 25, 2026. [Link]

-

PubMed. "Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids." National Center for Biotechnology Information. October 15, 2013. [Link]

-

Shimadzu. "Theory of Edman Sequencing, Edman Degradation." Shimadzu Corporation. Accessed February 25, 2026. [Link]

-

CIB (CSIC). "Edman Degradation Sample Preparation Protocols." Centro de Investigaciones Biológicas Margarita Salas. Accessed February 25, 2026. [Link]

-

MtoZ Biolabs. "4 Steps of Edman Degradation." MtoZ Biolabs. Accessed February 25, 2026. [Link]

Sources

- 2. Edman Sequencing: Principles, Methods, and Key Technologies | MtoZ Biolabs [mtoz-biolabs.com]

- 3. C-Terminal vs. N-Terminal Sequencing: A Comprehensive Analysis of Technical Challenges and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 7. Edman degradation - Wikipedia [en.wikipedia.org]

- 8. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 9. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 10. Principle of Protein Sequencing Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. Protein sequencing - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. rapidnovor.com [rapidnovor.com]

- 16. cib.csic.es [cib.csic.es]

- 17. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 18. scilit.com [scilit.com]

- 19. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Technical Monograph: Structural Stability and Pharmacodynamics of Norleucine-Substituted Parathyroid Hormone Analogs

The following technical guide details the structural and functional properties of PTH-norleucine, specifically focusing on the [Nle

Executive Summary

PTH-norleucine (specifically [Nle8,18, Tyr34]-bPTH(1-34)NH2) represents a critical optimization in peptide pharmacology. Native Parathyroid Hormone (PTH) fragments are inherently unstable due to the susceptibility of Methionine (Met) residues at positions 8 and 18 to oxidative degradation. This oxidation converts the hydrophobic Met side chain into a hydrophilic sulfoxide, disrupting the amphipathic helix required for high-affinity binding to the PTH1 receptor (PTH1R).

By substituting Methionine with Norleucine (Nle) —an isosteric, non-oxidizable analog—researchers created a "gold standard" ligand. This modification preserves the steric volume and hydrophobicity necessary for receptor docking while rendering the molecule chemically inert to oxidation, thus ensuring consistent potency in bioassays and structural studies.

Part 1: Chemical Architecture & Rational Design

The Oxidation Problem in Native PTH

The bioactivity of PTH(1-34) is heavily dependent on the N-terminal amphipathic

-

Native State (Met): Hydrophobic side chain; compatible with the receptor's hydrophobic pocket.

-

Oxidized State (Met-sulfoxide): Polar/Hydrophilic side chain; sterically and electrostatically repelled by the receptor pocket, leading to a

-fold loss in binding affinity.

The Norleucine Solution

Norleucine (2-aminohexanoic acid) is structurally isosteric to Methionine. It possesses a straight 4-carbon side chain similar in length to Methionine's ethyl-methyl-thioether chain but lacks the sulfur atom entirely.

| Feature | Methionine (Met) | Norleucine (Nle) | Impact of Substitution |

| Side Chain | Eliminates oxidation site. | ||

| Electronic Nature | Hydrophobic (weakly polarizable sulfur) | Hydrophobic (Aliphatic) | Preserves receptor interaction. |

| Oxidation Potential | High (forms Sulfoxide) | None (Chemically Inert) | Drastically improves shelf-life. |

| Van der Waals Radius | ~170 ų | ~168 ų | Steric fit is maintained. |

Sequence of the Standard Analog

The most widely utilized research tool is [Nle

-

Nle8, Nle18: Stability modifications.

-

Tyr34: Introduced to facilitate radioiodination (

I-labeling) for binding assays, as the native Phenylalanine (Phe34) cannot be easily iodinated. -

C-terminal Amide: Mimics the electronic state of the interior peptide bond, often improving stability against carboxypeptidases.

Sequence: H-Ala-Val-Ser-Glu-Ile-Gln-Phe-Nle-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Nle-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Tyr-NH2

Part 2: Physicochemical Properties & Stability[1]

The substitution results in a robust molecule suitable for rigorous experimental conditions.

Stability Profile

-

Oxidative Resistance: Unlike native PTH, which degrades within hours in oxygenated buffers without reducing agents, PTH-Nle remains stable for months at -20°C and for days at room temperature in solution.

-

Solubility: High solubility in aqueous buffers (e.g., PBS, dilute acetic acid). The removal of the sulfur atom does not significantly alter the hydropathy index.

Visualization of Stability Logic

The following diagram illustrates the mechanistic divergence between Native PTH degradation and PTH-Nle stability.

Figure 1: Mechanistic pathway comparing the oxidative degradation of Native PTH versus the chemical stability of the Norleucine analog.

Part 3: Receptor Pharmacology & Signaling

Receptor Binding (PTH1R)

PTH-Nle binds to the Type 1 Parathyroid Hormone Receptor (PTH1R) , a Class B G-Protein Coupled Receptor (GPCR).

-

Affinity (

): The [Nle -

Role as Radioligand: Due to the Tyr34 substitution,

I-[Nle

Signal Transduction Pathways

Upon binding, PTH-Nle acts as a full agonist, triggering dual signaling cascades:

-

Gs-Protein Coupling: Activates Adenylyl Cyclase (AC)

cAMP -

Gq-Protein Coupling: Activates Phospholipase C (PLC)

IP3/DAG

Figure 2: Dual signaling cascade activated by PTH-Nle binding to PTH1R, leading to osteoblast activation.

Part 4: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

To ensure high purity and prevent side reactions during synthesis, the following Fmoc-chemistry protocol is recommended.

Materials:

-

Resin: Rink Amide MBHA resin (for C-terminal amide).

-

Coupling Reagent: HBTU/HOBt or HATU (for difficult sequences).

Workflow:

-

Coupling: Perform double coupling for bulky residues (Ile, Val, Nle).

-

Cleavage Cocktail: Unlike Met-containing peptides which require "Reagent K" (containing phenol/thioanisole/EDT to scavenge oxidants), Nle-containing peptides can be cleaved with a cleaner cocktail:

Purification & QC

-

HPLC: C18 Reverse-Phase Column.

-

Buffer A: 0.1% TFA in Water.

-

Buffer B: 0.1% TFA in Acetonitrile.

-

Gradient: 20% to 60% B over 30 minutes.

-

-

Validation: Mass Spectrometry (ESI-MS) must confirm the molecular weight (approx. 4100 Da depending on exact counter-ions).

Bioactivity Validation (cAMP Stimulation)

Protocol:

-

Cell Line: UMR-106 (Rat Osteosarcoma) or HEK293 stable transfectants.

-

Incubation: Treat cells with log-doses of PTH-Nle (

to -

Measurement: Quantify intracellular cAMP using ELISA or TR-FRET.

-

Success Criteria: The

should be within 2-fold of the Native PTH(1-34) fresh control (typically ~1-2 nM).

References

-

Rosenblatt, M., et al. (1976). Synthesis and biological properties of a parathyroid hormone analog containing norleucine. This foundational paper established Nle as a viable substitute for Met in PTH.

-

Source: (Verified Context)

-

-

Potts, J. T., et al. (1971). Synthesis of a biologically active N-terminal tetratriacontapeptide of parathyroid hormone.

-

Source:

-

-

Gardella, T. J., et al. (1996). Transmembrane residues of the parathyroid hormone (PTH)/PTH-related peptide receptor that specifically affect binding and signaling by agonist ligands. Uses [Nle8,18, Tyr34]bPTH(1-34) as the standard radioligand.

-

Source:

-

-

Mozziconacci, O., et al. (2013). Metal-catalyzed oxidation of protein methionine residues in human parathyroid hormone (1-34).

-

Source:

-

-

Bachem Technical Data. Teriparatide and PTH Analogs.

-

Source:

-

Sources

A Guide to the Use of PTH-Norleucine as an Internal Standard in Edman Degradation

Abstract

Edman degradation remains a cornerstone technique for N-terminal protein sequencing, providing unequivocal, residue-by-residue identification of a polypeptide chain.[1][2][3] While conceptually straightforward, the multi-step, cyclical nature of the chemistry is susceptible to variations in reaction yields, sample loss, and analytical inconsistencies. To achieve the quantitative accuracy demanded in modern research—from confirming protein identity to characterizing biopharmaceuticals—a robust method of normalization is essential. This technical guide provides an in-depth exploration of the rationale, methodology, and practical implementation of Phenylthiohydantoin (PTH)-norleucine as an internal standard to ensure the reliability and precision of the Edman sequencing workflow.

The Edman Degradation Chemistry: A Process of Diminishing Returns

The Edman degradation process sequentially removes the N-terminal amino acid of a protein or peptide through a three-stage cycle.[2][4] Understanding this chemistry is fundamental to appreciating the sources of potential quantitative error.

-

Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC reacts with the free alpha-amino group of the N-terminal residue to form a phenylthiocarbamoyl (PTC) adduct.[4]

-

Cleavage: The reaction conditions are switched to anhydrous acid (e.g., trifluoroacetic acid). This cleaves the bond between the first and second amino acid, releasing the N-terminal residue as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but one residue shorter.

-

Conversion: The unstable ATZ-amino acid is extracted and converted with aqueous acid into the more stable phenylthiohydantoin (PTH)-amino acid derivative. This stable PTH-amino acid is then injected into a High-Performance Liquid Chromatography (HPLC) system for identification.[5][6]

This entire process is then repeated on the newly exposed N-terminus of the shortened peptide. A major drawback of this technique is that the cyclical derivatization does not always go to completion, limiting the practical sequencing length to 30-60 residues.[2] Inefficiency at any stage—incomplete coupling, side reactions, or physical loss of peptide from the support matrix—is cumulative. This results in a gradual decrease in the signal of the released PTH-amino acid in successive cycles, complicating data interpretation.

Caption: The three-stage Edman degradation cycle.

The Imperative for an Internal Standard

In analytical chemistry, an internal standard is a compound of known concentration added to an unknown sample to facilitate quantitative analysis. The ideal internal standard has properties similar to the analyte but is sufficiently different to be clearly distinguished by the analytical method. Its primary function is to correct for variations that affect the analyte signal.

In the context of Edman degradation, an internal standard is crucial for:

-

Correcting for Sample Loss: Physical washout of the peptide from the solid-phase support or incomplete extractions between cycles.

-

Normalizing Reaction Inefficiencies: Compensating for incomplete coupling or cleavage reactions that vary from cycle to cycle.

-

Accounting for HPLC Variability: Correcting for minor fluctuations in injection volume, detector response, and solvent delivery.[7]

By comparing the signal of the PTH-amino acid released in each cycle to the constant signal of the co-injected internal standard, a normalized yield can be calculated. This allows for a more accurate assessment of the amino acid sequence, particularly for distinguishing true signals from background noise in later cycles.

Norleucine: The Ideal Internal Standard Candidate

Norleucine (Nle) is an isomer of leucine and isoleucine, possessing a straight six-carbon chain.[8][9] It is not one of the 20 common proteinogenic amino acids, meaning it is not naturally incorporated into proteins during ribosomal synthesis.[7][10] This unique combination of properties makes its PTH derivative the gold standard for internal calibration in Edman sequencing.

Key Properties of Norleucine:

-

Non-Proteinogenic Nature: Norleucine is not typically found in biological samples.[7] This ensures that its corresponding PTH peak in the chromatogram does not interfere with the identification of the 20 standard amino acids.[7]

-

Chemical Analogy: As an α-amino acid with an aliphatic side chain, norleucine behaves almost identically to natural amino acids like leucine and methionine throughout the Edman chemistry.[8][9] It couples with PITC, cleaves, and converts with predictable efficiency.

-

Chromatographic Separation: PTH-norleucine is well-resolved from all other PTH-amino acids during standard reverse-phase HPLC analysis.[7] It typically elutes in a "quiet" region of the chromatogram, providing a clean, unambiguous reference peak.

-

Stability: PTH-norleucine is stable under the chemical conditions of the sequencing cycles and during HPLC analysis, ensuring a consistent response over time.

Practical Implementation of PTH-Norleucine

Workflow Overview

The use of PTH-norleucine is integrated directly into the automated sequencer's analytical workflow. A standard solution of PTH-norleucine is prepared and placed in the sequencer's reagent carousel. In each cycle, after the ATZ-amino acid has been extracted and transferred to the conversion flask, a precise aliquot of the PTH-norleucine standard is added just before the conversion to the PTH-amino acid.

Caption: Workflow showing the addition of the PTH-Norleucine internal standard.

Experimental Protocol

-

Preparation of PTH-Norleucine Standard: Prepare a stock solution of PTH-norleucine in a suitable solvent (e.g., acetonitrile/water) at a concentration that will yield a robust peak in the HPLC chromatogram (typically in the range of 5-20 pmol per injection).

-

Instrument Setup: Load the prepared PTH-norleucine standard into the designated internal standard reservoir on the automated protein sequencer.

-

Method Configuration: Configure the sequencing method to include the injection of a fixed volume of the PTH-norleucine standard into the conversion flask during each cycle. This injection is timed to occur after the transfer of the ATZ-amino acid from the reaction cartridge but before the final conversion step.

-

Initiate Sequencing Run: Load the protein/peptide sample (typically immobilized on a PVDF membrane) into the sequencer and begin the run.

-

Data Acquisition: The sequencer will automatically perform the Edman cycles. In each cycle, the resulting PTH-amino acid and the added PTH-norleucine are co-injected into the HPLC system. The detector records the chromatogram.

Data Analysis and Interpretation

The presence of the PTH-norleucine peak in every chromatogram provides a constant reference point. The peak area of the PTH-norleucine is used to normalize the peak area of the identified PTH-amino acid from that same cycle.

Calculation of Normalized Yield:

Normalized Yield (Cycle n) = (Peak Area of PTH-AA) / (Peak Area of PTH-Norleucine)

By plotting the normalized yield for each identified amino acid across the sequencing run, researchers can confidently distinguish real sequence signals from background noise. A true N-terminal sequence will show a clear decay curve of normalized yields for the identified residues, while contaminant peaks will appear sporadically and with low, non-sequential yields.

Illustrative HPLC Elution Data

The following table provides representative elution order and relative retention times for common PTH-amino acids, illustrating the unique position of PTH-norleucine.

| PTH-Amino Acid | One-Letter Code | Typical Elution Order |

| Aspartic Acid | D | 1 |

| Asparagine | N | 2 |

| Serine | S | 3 |

| Glutamine | Q | 4 |

| Threonine | T | 5 |

| Glycine | G | 6 |

| Glutamic Acid | E | 7 |

| Histidine | H | 8 |

| Arginine | R | 9 |

| Alanine | A | 10 |

| Proline | P | 11 |

| Tyrosine | Y | 12 |

| Valine | V | 13 |

| Methionine | M | 14 |

| Norleucine (Std.) | Nle | 15 |

| Isoleucine | I | 16 |

| Leucine | L | 17 |

| Phenylalanine | F | 18 |

| Tryptophan | W | 19 |

| Lysine | K | 20 |

| Cysteine (modified) | C | Varies |

Note: Absolute retention times vary based on the specific HPLC column, solvent system, and gradient used. The key is the consistent, non-overlapping position of PTH-Norleucine.

Conclusion

The use of PTH-norleucine as an internal standard is not merely a technical convenience; it is a fundamental component of a self-validating system that imparts quantitative rigor to the Edman degradation technique. By providing a constant reference in every analytical cycle, it allows for the correction of inherent process variabilities, ensuring that the resulting sequence data is both accurate and reliable. Its non-biological origin, predictable chemical behavior, and distinct chromatographic properties make it the ideal tool for normalizing signal response, thereby upholding the status of Edman degradation as a definitive method for N-terminal protein sequencing in research, clinical, and industrial settings.

References

-

Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

Identification of PTH-amino acids by HPLC | Request PDF. (2025, August 10). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog. (2025, January 8). LifeTein. Retrieved February 26, 2026, from [Link]

-

Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved February 26, 2026, from [Link]

-

Grant, G. A., & Crankshaw, M. W. (n.d.). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. SpringerLink. Retrieved February 26, 2026, from [Link]

-

Higashi, T., & Ogawa, S. (2013). Can Edman degradation be used for quantification? Isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry and the long-term stability of 20 phenylthiohydantoin-amino acids. Analytical and Bioanalytical Chemistry, 405(25), 8195-8204. [Link]

-

HPLC-Analysis of PTH-Amino Acids. (n.d.). Scilit. Retrieved February 26, 2026, from [Link]

-

Edman degradation. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

-

Norleucine Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. Retrieved February 26, 2026, from [Link]

-

Grant, G. A., & Crankshaw, M. W. (n.d.). Identification of PTH-Amino Acids by HPLC. Scribd. Retrieved February 26, 2026, from [Link]

-

Bogosian, G., et al. (1989). Biosynthesis and Incorporation into Protein of Norleucine by Escherichia coli. Journal of Biological Chemistry, 264(1), 531-539. [Link]

- Therapeutic agents for reducing parathyroid hormone levels. (n.d.). Google Patents.

- Agentes terapéuticos para reducir los niveles de la hormona paratiroidea. (n.d.). Google Patents.

-

Synthesis and Secretion of Parathyroid Hormone. (2023, September 25). Longdom Publishing. Retrieved February 26, 2026, from [Link]

-

4 Steps of Edman Degradation. (n.d.). Mtoz Biolabs. Retrieved February 26, 2026, from [Link]

-

Edman Degradation Method of Protein Sequencing. (n.d.). Mtoz Biolabs. Retrieved February 26, 2026, from [Link]

-

B1. Amino Acid Analysis and Chemical Sequencing. (2019, May 8). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

-

Habener, J. F., et al. (1977). Parathyroid hormone biosynthesis. Correlation of conversion of biosynthetic precursors with intracellular protein migration as determined by electron microscope autoradiography. Journal of Cell Biology, 75(3), 942-951. [Link]

-

Norleucine. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

-

Parathyroid hormone. (2024, May 6). WikiLectures. Retrieved February 26, 2026, from [Link]

-

Edman Degradation: A Classic Protein Sequencing Technique. (n.d.). MetwareBio. Retrieved February 26, 2026, from [Link]

-

Protein Sequencing by Edman Degradation. (n.d.). Medizinische Universität Innsbruck. Retrieved February 26, 2026, from [Link]

Sources

- 1. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. Edman Degradation Method of Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 6. Protein Sequencing by Edman Degradation - Medizinische Universität Innsbruck [i-med.ac.at]

- 7. fiveable.me [fiveable.me]

- 8. lifetein.com [lifetein.com]

- 9. Norleucine - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Phenylthiohydantoin-Norleucine: Synthesis, Identification, and Application in Protein Sequencing

This guide provides an in-depth exploration of Phenylthiohydantoin-norleucine (PTH-norleucine), a critical compound in the field of protein chemistry. We will delve into its fundamental properties, the mechanism of its formation via Edman degradation, its crucial role as an internal standard, and the analytical techniques used for its identification. This document is intended for researchers, scientists, and drug development professionals engaged in protein analysis and characterization.

Introduction: The Significance of N-terminal Protein Sequencing

Understanding the primary structure of a protein—the linear sequence of its constituent amino acids—is fundamental to elucidating its function, mechanism of action, and role in biological processes. One of the most classic and reliable methods for determining this sequence is the Edman degradation, a stepwise process that removes and identifies amino acids one at a time from the N-terminus of a peptide or protein.[1][2][3] The success of this technique hinges on the precise and reproducible derivatization of the N-terminal amino acid and its subsequent cleavage and identification. This is where the formation of phenylthiohydantoin (PTH) derivatives becomes paramount.

Norleucine, a non-proteinogenic amino acid, plays a unique and vital role in this process, not as a component of the target protein, but as an internal standard to ensure the accuracy and quantitative reliability of the sequencing workflow.[4][5][6] This guide will focus specifically on PTH-norleucine, providing a comprehensive overview of its properties and its indispensable role in modern protein sequencing.

Core Properties of Phenylthiohydantoin-Norleucine

PTH-norleucine is the stable, cyclized derivative of the amino acid norleucine formed during the Edman degradation process. Its precise molecular characteristics are essential for its accurate identification.

| Property | Value | Source(s) |

| Molecular Formula | C13H16N2OS | [7][8] |

| Molecular Weight | 248.34 g/mol | [7][8] |

| Synonyms | 5-Butyl-3-phenyl-2-thiohydantoin, PTH-Nle | [7] |

These properties are foundational for its detection and quantification in analytical systems such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

The Edman Degradation: Mechanism of PTH-Norleucine Formation

The Edman degradation is a cyclical three-step process that allows for the sequential removal and identification of N-terminal amino acids.[2][9][10] The formation of PTH-norleucine, when used as an internal standard, follows this same chemical pathway.

Step 1: Coupling Reaction

Under mildly alkaline conditions (pH 8-9), the primary amine of the N-terminal amino acid—in this case, norleucine—acts as a nucleophile and attacks the carbon of the isothiocyanate group of phenylisothiocyanate (PITC), also known as Edman's reagent.[7][11] This reaction forms a phenylthiocarbamoyl-peptide (PTC-peptide) derivative.[8]

Step 2: Cleavage Reaction

The PTC-peptide is then treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA).[11] This acidic environment promotes the cleavage of the first peptide bond, releasing the N-terminal amino acid as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[1][12]

Step 3: Conversion to a Stable PTH Derivative

The ATZ-amino acid derivative is unstable and is therefore converted to the more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[1][2] This stable PTH-amino acid, in our case PTH-norleucine, is then ready for identification.

The Role of Norleucine as an Internal Standard

In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, the blank, and calibration standards. The purpose of an internal standard is to correct for the loss of analyte during sample preparation and analysis. Norleucine is an ideal internal standard for amino acid analysis and protein sequencing for several key reasons:

-

Non-Proteinogenic Nature : Norleucine is an isomer of leucine and is not one of the 20 common amino acids incorporated into proteins during translation.[13] This ensures that its presence in a sample is solely from its addition as an internal standard, eliminating the risk of it being mistaken for a component of the protein being sequenced.

-

Chemical Similarity : Norleucine is an alpha-amino acid with a non-polar side chain, making its chemical behavior during the Edman degradation process very similar to that of other aliphatic amino acids like leucine and isoleucine. This ensures that it is derivatized, cleaved, and converted with similar efficiency, accurately reflecting any experimental variations.

-

Chromatographic Separation : The resulting PTH-norleucine derivative can be baseline-resolved from the PTH derivatives of the 20 naturally occurring amino acids using standard reversed-phase HPLC methods.[13] This distinct elution profile is crucial for its unambiguous identification and quantification.

-

Monitoring Instrument Performance : A known amount of norleucine can be added to the sample before sequencing begins. The consistent detection and quantification of PTH-norleucine at each cycle of the Edman degradation provide a continuous measure of the instrument's performance and the efficiency of the chemical reactions.[13] A decrease in the PTH-norleucine signal can indicate a problem with the sequencer, reagents, or protocol.

Experimental Protocol: Identification of PTH-Norleucine by HPLC

The identification of PTH-amino acids is most commonly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15][16] The following is a generalized protocol; specific parameters may need to be optimized based on the HPLC system and column used.

Instrumentation and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (detection at 269 nm is common for PTH-amino acids).

-

Reversed-phase C18 column.

-

Solvent A: Aqueous buffer (e.g., acetate or phosphate buffer) with a small percentage of an organic modifier like acetonitrile or methanol.

-

Solvent B: Organic solvent (e.g., acetonitrile or methanol).

-

PTH-amino acid standards, including PTH-norleucine.

-

The sample containing the PTH-amino acid from the Edman degradation cycle.

Chromatographic Method

-

Equilibration : Equilibrate the C18 column with the initial mobile phase conditions (a high percentage of Solvent A).

-

Injection : Inject a known volume of the sample containing the PTH-amino acid and the PTH-norleucine internal standard.

-

Elution : Elute the PTH-amino acids using a linear gradient of increasing Solvent B concentration. This will separate the PTH derivatives based on their hydrophobicity.

-

Detection : Monitor the column effluent with a UV detector at 269 nm.

-

Data Analysis : Identify the PTH-amino acids by comparing their retention times to those of the known PTH-amino acid standards run under the same chromatographic conditions.[17] Quantify the amount of each PTH-amino acid by integrating the peak area and comparing it to the peak area of the known amount of the PTH-norleucine internal standard.

Conclusion

Phenylthiohydantoin-norleucine is a cornerstone of reliable N-terminal protein sequencing by Edman degradation. Its well-defined chemical and physical properties, coupled with its status as a non-proteinogenic amino acid, make it an exemplary internal standard. By understanding the mechanism of its formation and the principles of its analytical identification, researchers can ensure the accuracy and reproducibility of their protein sequencing data. This, in turn, facilitates a deeper understanding of protein structure and function, which is critical for advancements in biochemistry, molecular biology, and pharmaceutical development.

References

-

Vaia. (n.d.). Explain the process of Edman degradation. Biochemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.2.7: The Edman Degradation. Retrieved from [Link]

-

MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]

-

Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]

- Nie, B., Clark, T., & Margolies, M. N. (1995). Synthesis and use of an internal amino acid sequencing standard peptide. Analytical Biochemistry, 227(1), 10-16.

-

csir net life science coaching. (2025, March 16). Understanding Edman Degradation in Protein Sequencing. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]

- Shively, J. E. (1997). Identification of PTH-Amino Acids by HPLC. In The Protein Protocols Handbook (pp. 537-548). Humana Press.

-

Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Indispensable Role of Phenyl Isothiocyanate in Peptide Sequencing and Biochemical Research. Retrieved from [Link]

-

Shively, J. E. (n.d.). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. Springer Nature Experiments. Retrieved from [Link]

- Greibrokk, T., Jensen, E., & Østvold, G. (1979). HPLC-Analysis of PTH-Amino Acids.

-

AK Lectures. (2019, December 18). Edman degradation | Edman Sequencing [Video]. YouTube. Retrieved from [Link]

-

Shively, J. E. (2025, August 10). Identification of PTH-amino acids by HPLC. Request PDF. Retrieved from [Link]

- Stefanowicz, P., Kluczyk, A., Szewczuk, Z., & Olejnik, J. (2013).

-

Stefanowicz, P., Kluczyk, A., Szewczuk, Z., & Olejnik, J. (2025, August 7). New method of peptide cleavage based on Edman degradation. ResearchGate. Retrieved from [Link]

- Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(7), 589–592.

- Harduf, Z., Bielorai, R., & Alumot, E. (1977). Norleucine--an internal standard for the basic column used in physiological amino acid analysis.

-

ResearchGate. (2021, February 16). For full amino acid quantification via HPLC, what is/are the internal standards I should use? Retrieved from [Link]

-

ResearchGate. (2017, August 23). What internal standard can be used for the analysis of amino acids using Pre-Column HPLC? Retrieved from [Link]

Sources

- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. One moment, please... [letstalkacademy.com]

- 4. Norleucine--an internal standard for the basic column used in physiological amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 8. nbinno.com [nbinno.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vaia.com [vaia.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis and use of an internal amino acid sequencing standard peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 15. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Edman Sequencing Interpretation: HPLC & PTH Peaks - Creative Proteomics [creative-proteomics.com]

Structural Stability and Receptor Potency: A Comparative Analysis of Norleucine and Leucine Substitutions in PTH(1-34)

Executive Summary

This technical guide analyzes the structural and functional divergences between PTH-norleucine ([Nle

This guide details why Norleucine (Nle) is the preferred isosteric substitution for research standards and radiolabeling due to its linear side-chain homology to methionine, whereas Leucine (Leu) serves as a hydrophobic but structurally distinct alternative often explored in recombinant contexts or specific Structure-Activity Relationship (SAR) studies.

The Oxidation Problem: Met-8 and Met-18

The instability of native hPTH(1-34) is driven by the sulfur atoms in Methionine.[2][3][4]

-

Met-8: Located within the amphipathic

-helix that interacts with the orthosteric binding pocket of the PTH1 Receptor (PTH1R). Oxidation here creates a hydrophilic "bulge" (sulfoxide moiety) that sterically hinders binding, reducing potency by -

Met-18: Located in the hinge region. Oxidation here has a minor effect on potency but compromises the structural homogeneity of the peptide.

Mechanism of Instability

The following diagram illustrates the oxidative degradation pathway that necessitates Nle/Leu substitution.

Figure 1: The mechanism of methionine oxidation leading to potency loss, and the stabilization provided by Nle/Leu substitution.

Comparative Chemistry: Norleucine vs. Leucine

The core difference lies in side-chain topology .[2] While both are hydrophobic and prevent oxidation, Nle is a "perfect" mimic, while Leu is an "approximate" mimic.

| Feature | Methionine (Native) | Norleucine (Nle) | Leucine (Leu) |

| Side Chain Structure | Linear ( | Linear ( | Branched ( |

| Electronic Nature | Hydrophobic (contains Sulfur) | Hydrophobic (Aliphatic) | Hydrophobic (Aliphatic) |

| Oxidation Potential | High (forms Sulfoxide) | Zero (Stable) | Zero (Stable) |

| Steric Profile | Slender, flexible | Isosteric to Met (Matches length/volume) | Bulky at |

| Receptor Fit (Pos 8) | Optimal (Native) | Near-Native (High Affinity) | Good, but potential steric clash |

| Manufacturing | Standard SPPS/Recombinant | SPPS Only (Non-proteinogenic) | SPPS or Recombinant |

Why Nle is the "Gold Standard"

Norleucine is used in [Nle

Biological Implications & Potency

Receptor Binding (PTH1R)[1][5][6][7]

-

PTH-Norleucine: Studies utilizing iodinated tracers (where oxidation must be avoided during the iodination process) utilize [Nle] analogs because they bind with affinity indistinguishable from native reduced PTH.

-

PTH-Leucine: Recent site-directed mutagenesis studies indicate that while [Leu

] substitutions retain significantly more activity than oxidized Met, they may exhibit slightly altered binding thermodynamics compared to Nle variants due to the branched side chain.

Signaling (cAMP Accumulation)

Both analogs successfully activate the G

Experimental Protocols

To validate the difference between these analogs or to test a new batch of peptide, the following self-validating workflows are recommended.

Workflow Visualization

Figure 2: Validation workflow to confirm oxidation resistance and biological potency.

Protocol A: Forced Oxidation & HPLC Analysis

This protocol differentiates Native PTH (control) from Nle/Leu analogs.

-

Preparation: Dissolve peptides (Native, [Nle], [Leu]) at 1 mg/mL in 0.1 M Acetic Acid.

-

Oxidation: Add H

O -

Quenching: Stop reaction with excess L-Methionine or Sodium Metabisulfite.

-

Chromatography (RP-HPLC):

-

Result Interpretation:

-

Native PTH: Peak will shift to an earlier retention time (left-shift) due to the formation of hydrophilic Met-Sulfoxide.

-

Nle/Leu Analogs: Retention time remains unchanged , confirming stability.

-

Protocol B: cAMP Potency Assay

-

Cell Line: SaOS-2 (Human Osteosarcoma) expressing endogenous PTH1R.

-

Treatment: Treat cells with IBMX (phosphodiesterase inhibitor) + Peptide dose titration (

to -

Readout: Measure cAMP via TR-FRET or ELISA.

-

Validation: The [Nle] analog should exhibit an EC

identical to freshly prepared Native PTH (~1-2 nM).

References

-

Rosenblatt, M., et al. (1976). Synthesis and biological properties of a parathyroid hormone analog containing norleucine.[6] This foundational paper established Nle as the standard replacement for Met to prevent oxidation during radiolabeling.

-

Gaur, A., et al. (2022). Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation. This recent study confirms that while oxidation (hydrophilic shift) destroys activity, hydrophobic substitution (Leu) preserves it, though Nle remains the structural ideal.

-

Mozziconacci, O., et al. (2013). Metal-Catalyzed Oxidation of Protein Methionine Residues in Human Parathyroid Hormone (1-34). Details the specific degradation pathways of Met8 and Met18.

-

Vertex Pharmaceuticals / NIH. Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues. Discusses the steric clashes caused by oxidation at position 8 versus position 18.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of RP-HPLC and RP-UPLC methods for quantification of parathyroid hormones (1-34) in medicinal product formulated with meta-cresol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Guide to the Stability of Phenylthiohydantoin (PTH)-Norleucine in HPLC Solvents: Principles, Practices, and Protocols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylthiohydantoin (PTH)-amino acids are the cornerstone of protein N-terminal sequencing by Edman degradation. Their accurate identification and quantification by High-Performance Liquid Chromatography (HPLC) are predicated on their chemical stability within the analytical system. Norleucine, a non-proteinogenic amino acid, is frequently introduced as an internal standard; therefore, the stability of PTH-norleucine is of paramount importance for data integrity. This technical guide provides an in-depth analysis of the factors governing the stability of PTH-norleucine in common reversed-phase HPLC solvent systems. We will explore the underlying chemical principles of potential degradation pathways, establish field-proven best practices for solvent and standard preparation to mitigate instability, and present a comprehensive, self-validating experimental protocol for conducting forced degradation studies to ensure method robustness.

Introduction: The Critical Role of PTH-Norleucine in Protein Sequencing

The Edman degradation, a method developed by Pehr Edman, remains a powerful technique for determining the amino acid sequence of peptides and proteins.[1][2][3] The process involves a sequential, three-step chemistry that removes one amino acid at a time from the N-terminus.

-

Coupling: Under mildly alkaline conditions, phenylisothiocyanate (PITC) reacts with the N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.[4]

-

Cleavage: Anhydrous acid, typically trifluoroacetic acid (TFA), cleaves the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative.[4][5]

-

Conversion: The ATZ-amino acid is extracted and treated with aqueous acid to rearrange it into a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.[2][6]

The identification of each PTH-amino acid is almost exclusively based on matching its HPLC retention time with that of a known, purified standard.[7][8][9] Given this reliance on retention time, any chemical degradation of the PTH-amino acid standard, or of the analyte in the HPLC mobile phase, can lead to peak distortion, the appearance of spurious peaks, and ultimately, incorrect sequence assignment or inaccurate quantification.

PTH-norleucine (5-Butyl-3-phenyl-2-thioxoimidazolidin-4-one) serves as an ideal internal standard for this analysis. Because norleucine is not one of the 20 common proteinogenic amino acids, its PTH derivative will typically elute in a clean region of the chromatogram, providing a reliable reference for injection volume and system performance. Its stability is therefore not just a matter of good practice but a prerequisite for a validatable sequencing workflow.

Caption: Workflow of the Edman degradation cycle.

Factors Influencing PTH-Norleucine Stability in HPLC Solvents

The stability of PTH-norleucine in a typical reversed-phase HPLC environment is governed by the interplay of solvent composition, pH, temperature, and time. The most common mobile phases for PTH-amino acid analysis consist of an aqueous component (water), an organic modifier (typically acetonitrile), and an acid additive (most commonly TFA).[10][11]

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The phenylthiohydantoin ring contains two amide-like bonds (a urea and a thiohydantoin moiety) that are susceptible to hydrolysis under acidic conditions. While PTH derivatives are explicitly created because they are more stable than their ATZ precursors, they are not indefinitely stable, especially in the low pH environment created by TFA (pH ≈ 2).[2][6]

The most probable degradation pathway is the acid-catalyzed hydrolysis of the hydantoin ring, which would break open the ring to form phenylthiocarbamic acid and the free amino acid (norleucine), or related degradation products.

Sources

- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 2. longdom.org [longdom.org]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]

- 5. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]

- 6. ehu.eus [ehu.eus]

- 7. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 8. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

The Unseen Sentinel: A Technical History of PTH-Norleucine and the Quest for Quantitative Precision in Automated Protein Sequencing

For decades, the precise elucidation of a protein's primary structure has been a cornerstone of biological and pharmaceutical research. The automated Edman degradation sequencer, a marvel of biochemical engineering, has been instrumental in this endeavor. However, the journey to obtaining reliable, quantitative sequence data was not without its challenges. This in-depth technical guide explores the history and core principles of using Phenylthiohydantoin (PTH)-norleucine as an internal standard, a critical innovation that transformed automated protein sequencing from a qualitative tool into a robust quantitative method.

The Dawn of Automated Sequencing and the Specter of Inefficiency

The groundbreaking work of Pehr Edman in the 1950s laid the foundation for sequential protein sequencing.[1] His chemical method, which selectively removes and identifies the N-terminal amino acid of a peptide, was a paradigm shift from previous techniques that required complete protein hydrolysis.[2] The subsequent automation of the Edman degradation process in the 1960s and 1970s promised to revolutionize protein chemistry by dramatically increasing the speed and efficiency of sequencing.[1]

However, the early automated sequencers, while revolutionary, were not without their limitations. A significant challenge was the inherent inefficiency of the Edman degradation chemistry. Each cycle of coupling, cleavage, and conversion was not 100% complete. This led to a gradual decrease in the signal of the correct PTH-amino acid and a corresponding increase in background noise with each successive cycle. Furthermore, incomplete cleavage could lead to "preview" sequences, where a small amount of the subsequent amino acid would appear in the current cycle's analysis. These cumulative errors made it difficult to confidently identify amino acids beyond the first 20-30 residues and severely hampered the ability to perform quantitative analysis of the sequencing run.

The Imperative for an Internal Standard

The advent of more sensitive gas-phase sequencers in the early 1980s, such as the one developed by Hewick, Hunkapiller, Hood, and Dreyer, further highlighted the need for a reliable method to monitor the efficiency of the sequencing process.[3] As researchers began to work with smaller and smaller amounts of protein, the ability to distinguish between a true low-level signal and background noise became paramount. It was clear that a reference point was needed within the sequencing run itself – an internal standard that could provide a continuous and accurate measure of instrument performance.

An ideal internal standard for automated protein sequencing needed to possess several key characteristics:

-

Be a non-natural amino acid: This would ensure that its PTH derivative would not co-elute with any of the 20 common PTH-amino acids during HPLC analysis, preventing interference with the identification of the sample's sequence.

-

Exhibit stable and predictable behavior throughout the Edman degradation chemistry: It needed to undergo the coupling, cleavage, and conversion steps with high efficiency and consistency.

-

Possess a PTH derivative with good chromatographic properties: The PTH derivative of the internal standard should be well-resolved from other peaks in the HPLC chromatogram.

-

Be readily synthesizable: For widespread adoption, the internal standard needed to be accessible to the scientific community.

The Emergence of PTH-Norleucine as the Standard of Choice

Norleucine, an isomer of leucine, emerged as a strong candidate for an internal standard. It is not found in naturally occurring proteins, and its chemical properties are similar enough to the natural amino acids to ensure it behaves predictably in the Edman chemistry.

A pivotal development in the use of PTH-norleucine as an internal standard was the design and synthesis of a specific, sequenceable peptide standard. In 1993, Elliott, Stone, and Williams described a 41-residue synthetic peptide with the structure [norleucine-(succinyl-lysine)4]8-norleucine .[2] This meticulously designed peptide offered a groundbreaking solution to the challenges of quantitative protein sequencing.

The key features of this standard peptide are:

-

Strategic Placement of Norleucine: Norleucine is placed at every fifth residue. This regular spacing allows for the precise calculation of repetitive yield and carryover throughout the sequencing run.

-

Use of Succinyl-Lysine: The use of succinyl-lysine, another unnatural amino acid derivative, ensures that the peptide remains soluble and sequences well. The PTH derivative of succinyl-lysine also has a unique elution position in the HPLC chromatogram.

-

Well-Characterized PTH Derivatives: The PTH derivatives of both norleucine and succinyl-lysine are well-separated from the 20 naturally occurring PTH-amino acids during reverse-phase HPLC analysis.[2]

The Core of Quantitative Analysis: Repetitive Yield and Carryover

The primary utility of the PTH-norleucine internal standard lies in its ability to provide a real-time assessment of the sequencer's performance through the calculation of two critical parameters: repetitive yield and carryover.

Repetitive Yield

Repetitive yield is a measure of the efficiency of a single cycle of Edman degradation. It is the percentage of the protein or peptide that successfully undergoes one complete cycle of chemistry and is available for the next cycle. A high and consistent repetitive yield is essential for obtaining long and reliable sequences.

The repetitive yield can be calculated by comparing the amount of PTH-norleucine detected at two different cycles. The formula for calculating repetitive yield is as follows:

Where:

-

Amount of PTH-Nle at cycle n is the peak area of PTH-norleucine in the later cycle.

-

Amount of PTH-Nle at cycle n-5 is the peak area of PTH-norleucine in the earlier cycle.

A consistently high repetitive yield (typically >95%) indicates that the sequencer is performing optimally. A sudden drop in repetitive yield can signal a problem with the chemistry, reagents, or instrument.

Carryover

Carryover is the percentage of the PTH-amino acid from one cycle that remains in the reaction chamber and is detected in the subsequent cycle. High carryover can lead to ambiguous results, as it can be difficult to distinguish between the primary amino acid of the current cycle and the residual amino acid from the previous cycle.

Carryover is calculated by comparing the amount of a specific PTH-amino acid in its primary cycle to the amount of the same PTH-amino acid in the following cycle. When using the norleucine standard, carryover can be assessed at each norleucine position.

Experimental Protocol: The Use of PTH-Norleucine Internal Standard

The following is a generalized protocol for the use of the PTH-norleucine internal standard in automated protein sequencing. Specific parameters may vary depending on the instrument and the nature of the sample.

Synthesis of the Internal Standard Peptide

The 41-residue internal standard peptide, [norleucine-(succinyl-lysine)4]8-norleucine, is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.[4][5][6]

General Steps for Synthesis:

-

Resin Preparation: A suitable solid support, such as Wang or Rink amide resin, is chosen based on the desired C-terminal functionality.

-

Chain Assembly: The peptide chain is assembled in a stepwise manner by the sequential addition of Fmoc-protected amino acids (Fmoc-Nle-OH and Fmoc-Lys(succinyl)-OH). Each cycle involves:

-

Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain using a base such as piperidine.

-

Coupling: Activation of the carboxyl group of the next Fmoc-amino acid and its coupling to the deprotected N-terminus.

-

-

Cleavage and Deprotection: Once the full-length peptide has been synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Characterization: The crude peptide is purified by reverse-phase HPLC, and its identity and purity are confirmed by mass spectrometry and amino acid analysis.

Sample Preparation and Sequencing

-

Sample and Standard Co-loading: A known amount of the purified PTH-norleucine internal standard peptide is mixed with the purified protein or peptide sample to be sequenced. The mixture is then loaded onto the sequencer's reaction cartridge.

-

Automated Edman Degradation: The automated sequencing program is initiated. The sequencer performs the cycles of Edman degradation, and the resulting PTH-amino acids are automatically transferred to an online HPLC system for analysis.

-

HPLC Analysis: The PTH-amino acids are separated by reverse-phase HPLC and detected by their UV absorbance. The chromatogram for each cycle will show peaks corresponding to the PTH derivative of the N-terminal amino acid of the sample, as well as a peak for PTH-norleucine at its characteristic retention time.

Data Analysis

-

Peak Identification: The PTH-amino acid from the sample is identified in each cycle by comparing its retention time to that of a standard mixture of the 20 PTH-amino acids. The PTH-norleucine peak is also identified based on its known retention time.

-

Quantitative Calculations: The peak areas of the identified PTH-amino acids, including PTH-norleucine, are integrated. The repetitive yield and carryover are then calculated using the formulas described in Section 4.

-

Sequence Determination and Quality Assessment: The amino acid sequence of the sample is determined based on the order of the identified PTH-amino acids. The calculated repetitive yield and carryover values provide a quantitative measure of the confidence in the sequence data.

Visualization of the Workflow and Data

Edman Degradation Cycle with Internal Standard

Caption: Workflow of automated Edman degradation with an internal standard.

Representative HPLC Data

| PTH-Amino Acid | Typical Elution Order |

| Aspartic Acid (D) | Early |

| Asparagine (N) | Early |

| Serine (S) | Early |

| Glutamine (Q) | Early |

| Threonine (T) | Early |

| Glycine (G) | Early |

| Glutamic Acid (E) | Early |

| Histidine (H) | Middle |

| Arginine (R) | Middle |

| Alanine (A) | Middle |

| Proline (P) | Middle |

| Tyrosine (Y) | Middle |

| Valine (V) | Late |

| Methionine (M) | Late |

| Norleucine (Nle) | Late (Distinct from others) |

| Isoleucine (I) | Late |

| Leucine (L) | Late |

| Phenylalanine (F) | Late |

| Tryptophan (W) | Late |

| Lysine (K) | Late |

Note: The exact elution order and retention times can vary depending on the specific HPLC column, solvent system, and gradient used. PTH-norleucine typically elutes in a region with good separation from the naturally occurring hydrophobic amino acids.

Conclusion: The Enduring Legacy of a Quantitative Approach

The introduction of PTH-norleucine as an internal standard was a pivotal moment in the history of automated protein sequencing. It provided a much-needed solution to the quantitative challenges of the Edman degradation chemistry, transforming the technique into a more reliable and robust method for protein analysis. The ability to accurately measure repetitive yield and carryover allowed researchers to assess the quality of their sequencing data with unprecedented confidence and to push the boundaries of sequence analysis to longer and more challenging proteins.

While mass spectrometry has now largely supplanted Edman degradation for high-throughput proteomics, the principles of quantitative analysis and the use of internal standards remain as relevant as ever. The story of PTH-norleucine serves as a testament to the ingenuity of protein chemists and their relentless pursuit of precision and accuracy in unraveling the fundamental building blocks of life.

References

-

Elliott, J. I., Stone, K. L., & Williams, K. R. (1993). Synthesis and use of an internal amino acid sequencing standard peptide. Analytical Biochemistry, 211(1), 94-101. [Link]

-

Edman Degradation: A Classic Protein Sequencing Technique. (n.d.). MetwareBio. [Link]

-

Edman degradation. (2023, December 19). In Wikipedia. [Link]

- Grant, G. A., & Crankshaw, M. W. (2000). Identification of PTH-Amino Acids by HPLC. In Protein Sequencing Protocols (pp. 247-264). Humana Press.

-

Hewick, R. M., Hunkapiller, M. W., Hood, L. E., & Dreyer, W. J. (1981). A gas-liquid solid phase peptide and protein sequenator. The Journal of biological chemistry, 256(15), 7990–7997. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3210-3219. [Link]

-

A gas-liquid solid phase peptide and protein sequenator. (1981). Journal of Biological Chemistry, 256(15), 7990-7997. [Link]

-

HPLC-Analysis of PTH-Amino Acids. (n.d.). Scilit. [Link]

-

Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. (2013). Amino Acids, 45(5), 1145–1153. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). [Link]

-

Synthesis protocols. (n.d.). Peptideweb.com. [Link]

-

Unnatural Amino Acids: Norleucine. (2025, January 8). LifeTein Peptide Blog. [Link]

-

Solid-phase sequencing on the gas-phase sequencer. (1986). Analytical Biochemistry, 154(2), 529-537. [Link]

-

Gas-phase protein sequencing: gas flow control by positive displacement. (1988). Journal of Biochemical and Biophysical Methods, 17(3), 229-230. [Link]

-

Edman degradation. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

-

Improving the Yield of Basic Amino Acids in a Protein Sequencer. (n.d.). Shimadzu. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Bio-Rad. [Link]

-

25.7: Peptide Sequencing- The Edman Degradation. (2024, November 7). Chemistry LibreTexts. [Link]

-

High-Efficiency Protein Purification by HPLC. (2025, October 16). Phenomenex. [Link]

-

Twenty years of gas phase structural biology. (2013). Structure, 21(9), 1534-1543. [Link]

-

Revealing the Fates of Proteins in the Gas Phase. (2024). International Journal of Molecular Sciences, 25(15), 8234. [Link]

Sources

Methodological & Application

Optimal HPLC gradient conditions for separating PTH-norleucine

Application Note: High-Resolution RP-HPLC Gradient Optimization for PTH-Norleucine Separation

Abstract

This application note details the optimal Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) conditions for the resolution of Phenylthiohydantoin (PTH)-Norleucine (Nle) from the critical hydrophobic cluster of PTH-Leucine (Leu), PTH-Isoleucine (Ile), and PTH-Phenylalanine (Phe). While PTH-Norleucine is the gold-standard internal standard for Edman degradation due to its non-proteinogenic nature and stability, its elution profile frequently overlaps with branched-chain amino acid derivatives. We present a validated binary gradient protocol using a C18 stationary phase, emphasizing the critical role of Tetrahydrofuran (THF) modulation and temperature control in achieving baseline resolution (

Introduction & Mechanistic Rationale

In automated protein sequencing (Edman degradation), the identification of amino acid residues relies entirely on the retention time (

The Challenge: PTH-amino acids elute roughly in order of hydrophobicity. The "Critical Hydrophobic Region" (typically 15–25 minutes in standard protocols) contains PTH-Val, PTH-Pro, PTH-Met, PTH-Ile, PTH-Leu, PTH-Nle, and PTH-Phe.

-

PTH-Ile and PTH-Leu are structural isomers and notoriously difficult to separate.

-

PTH-Nle elutes in the immediate vicinity of this pair.

-